molecular formula C20H23FN2O2 B2381511 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953915-04-3

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2381511
CAS RN: 953915-04-3
M. Wt: 342.414
InChI Key: WIXGIWKWMXUODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as FPB, is a synthetic compound that is used in scientific research to study its mechanism of action and physiological effects. FPB is a benzamide derivative that has a fluorine atom attached to the benzene ring, and a morpholine group attached to the amide nitrogen. The compound has been found to have potential therapeutic applications in various diseases, including cancer and neurological disorders.

Scientific Research Applications

Antitumor Activity Through Histone Deacetylase Inhibition

One significant application of benzamide derivatives, including compounds structurally related to 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, is their role in cancer therapy through the inhibition of histone deacetylase (HDA). MS-27-275, a synthetic benzamide derivative, demonstrated marked antitumor efficacy in vivo against various human tumor cell lines by inhibiting HDA, leading to hyperacetylation of nuclear histones. This mechanism is similar to other HDA inhibitors like sodium butyrate and trichostatin A, which also induce changes in cell cycle distribution and increase the expression of tumor suppressor genes such as p21(WAF1/CIP1) (Saito et al., 1999).

Antimicrobial Activity

Fluorinated benzamide compounds have been investigated for their antimicrobial properties. Studies on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) showed significant antifungal and antibacterial activity against fungi and Gram-positive microorganisms. These findings highlight the potential of fluorinated benzamide derivatives in developing new antimicrobial agents (Carmellino et al., 1994).

Fluorination in Medicinal Chemistry

The catalytic ortho-fluorination of benzamides, including 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, plays a crucial role in medicinal chemistry. Such fluorination enhances the pharmacological profile of compounds by improving their metabolic stability, bioavailability, and binding affinity towards targets. This versatile fluorination protocol is broadly applicable, demonstrating the importance of fluorinated benzamides in drug development (Wang et al., 2009).

Imaging Applications in Neurodegenerative Diseases

Fluorinated benzamides, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, serve as molecular imaging probes. They are used in positron emission tomography (PET) to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease, demonstrating their utility in diagnosing and studying the progression of neurodegenerative diseases (Kepe et al., 2006).

properties

IUPAC Name

2-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-10-5-4-9-17(18)20(24)22-11-6-12-23-13-14-25-19(15-23)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGIWKWMXUODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.